

# Cardiotoxin Analog (CTX) IV (6-12) TFA: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Cardiotoxin Analog (CTX) IV (6-12) TFA*

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## Abstract

**Cardiotoxin Analog (CTX) IV (6-12) TFA** is a synthetically accessible, partial peptide fragment derived from Cardiotoxin IV, a key component of the venom of the Taiwan Cobra (*Naja naja atra*). This seven-amino-acid peptide (Leu-Ile-Pro-Pro-Phe-Trp-Lys-NH<sub>2</sub>) has garnered significant interest within the scientific community for its potent membrane-disrupting activities.<sup>[1][2]</sup> Primarily targeting negatively charged phospholipids, CTX IV (6-12) TFA induces membrane permeabilization, leading to cell lysis.<sup>[3][4]</sup> This mechanism underlies its observed hemolytic and cytotoxic effects, suggesting potential applications in antimicrobial and cancer research.<sup>[1][5]</sup> This document provides a comprehensive technical overview of **Cardiotoxin Analog (CTX) IV (6-12) TFA**, summarizing its biochemical properties, mechanism of action, and relevant experimental data. Detailed protocols and visual representations of its activity are included to facilitate further research and development.

## Physicochemical Properties

**Cardiotoxin Analog (CTX) IV (6-12) TFA** is a C-terminally amidated heptapeptide with the sequence Leu-Ile-Pro-Pro-Phe-Trp-Lys. The trifluoroacetate (TFA) salt is a common counterion resulting from the purification process of solid-phase peptide synthesis.

Property	Value	Reference
Amino Acid Sequence	Leu-Ile-Pro-Pro-Phe-Trp-Lys-NH <sub>2</sub>	[2]
Molecular Formula	C <sub>50</sub> H <sub>71</sub> F <sub>3</sub> N <sub>10</sub> O <sub>9</sub>	[2]
Molecular Weight	1013.16 g/mol	[2]
Appearance	White to off-white solid	
Solubility	Soluble in water	

## Mechanism of Action

The primary mechanism of action for **Cardiotoxin Analog (CTX) IV (6-12) TFA** is the disruption of cell membrane integrity. This process is initiated by the electrostatic attraction between the positively charged lysine residue of the peptide and the negatively charged phospholipids, such as phosphatidylserine and phosphatidylglycerol, which are often exposed on the outer leaflet of cancer cells and bacterial membranes.[3]

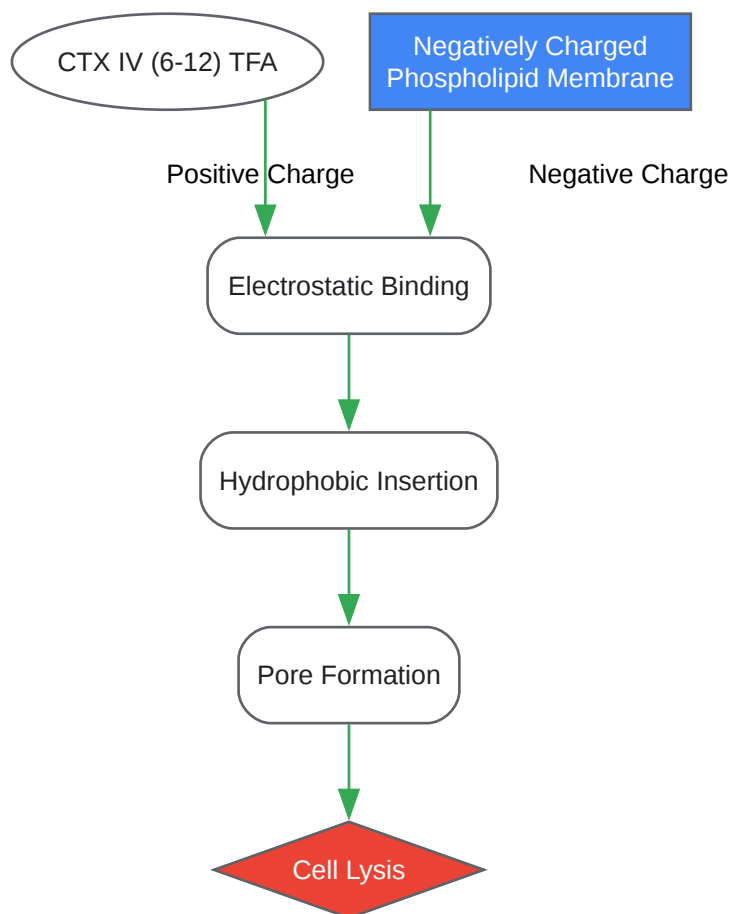
Following this initial binding, the hydrophobic residues of the peptide, particularly phenylalanine and tryptophan, are thought to insert into the lipid bilayer. This insertion perturbs the membrane structure, leading to the formation of pores or channels. The resulting loss of membrane integrity causes leakage of cellular contents and ultimately cell death.[1]

## Signaling Pathways

While the direct membrane disruption is the primary mechanism, interactions with cellular signaling pathways, particularly in the context of apoptosis, have been observed with full-length cardiotoxins. It is plausible that the membrane perturbation caused by CTX IV (6-12) TFA could trigger downstream signaling events. Research on Cardiotoxin III, also from *Naja naja atra* venom, has indicated the involvement of a mitochondrial-mediated apoptotic pathway.[6] This pathway is characterized by the release of cytochrome c and the subsequent activation of caspases.

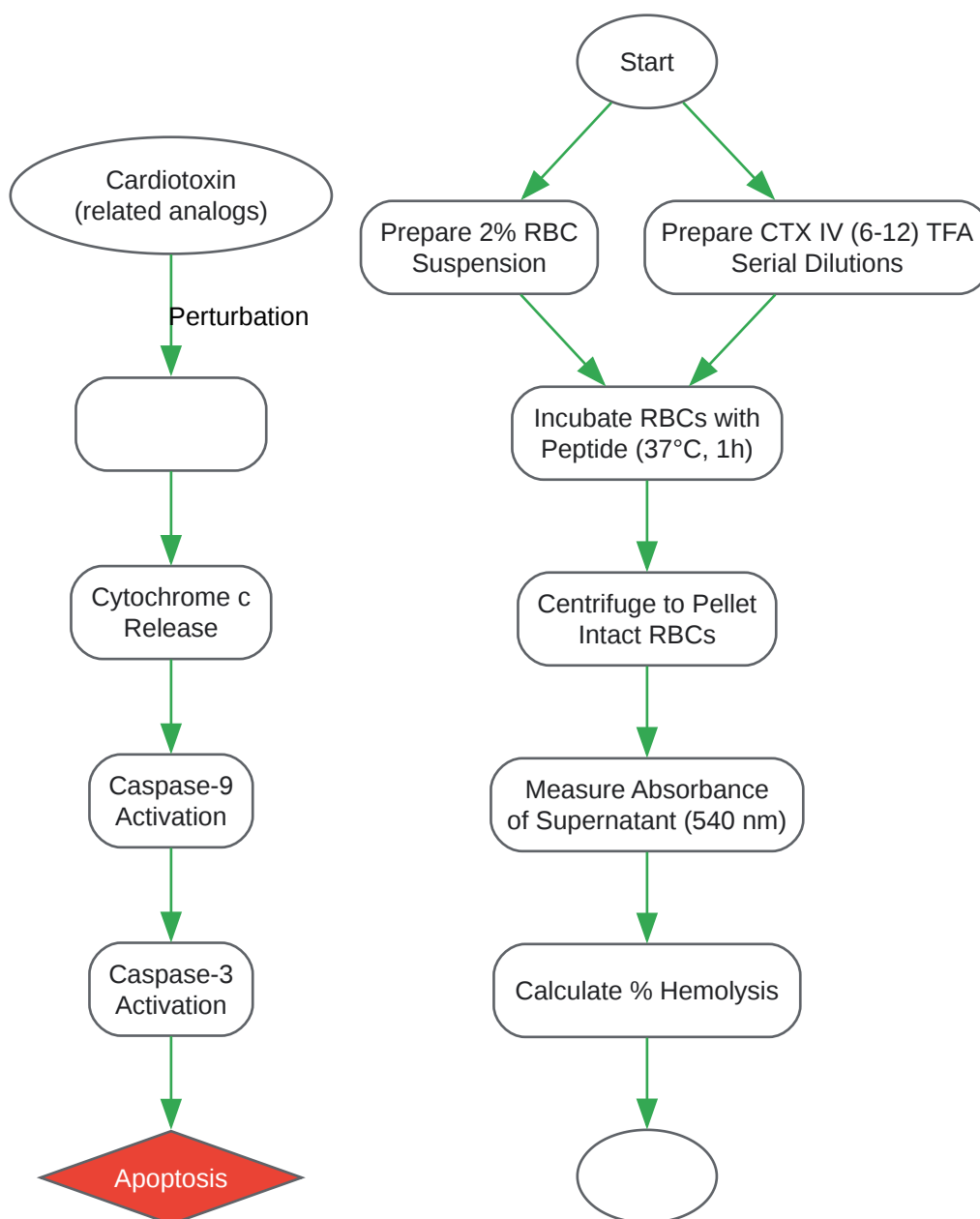
Furthermore, studies on other cardiotoxins have suggested the inhibition of Protein Kinase C (PKC) and the modulation of pathways involving Src, EGFR, and STAT3.[5][7] However, it is

crucial to note that these pathways have not been explicitly confirmed for the CTX IV (6-12) TFA fragment and require further investigation.



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**Fig. 1:** Proposed mechanism of membrane disruption by CTX IV (6-12) TFA.



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## References

- 1. Buy Cardiotoxin Analog (CTX) IV (6-12) TFA [smolecule.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cardiotoxin Analog (CTX) IV (6-12) (TFA) - MedChem Express [bioscience.co.uk]
- 5. Cobra venom cardiotoxin (cytotoxin) isoforms and neurotoxin: comparative potency of protein kinase C inhibition and cancer cell cytotoxicity and modes of enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. Taiwan cobra cardiotoxin III inhibits Src kinase leading to apoptosis and cell cycle arrest of oral squamous cell carcinoma Ca9-22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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